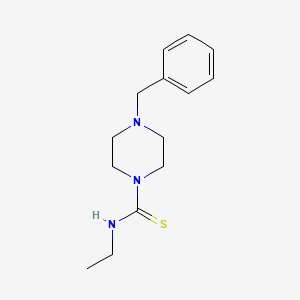
5-nitro-2-thiophenecarbaldehyde (2,4-dinitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-thiophenecarbaldehyde (2,4-dinitrophenyl)hydrazone, commonly known as TNPH, is a yellow crystalline powder with a molecular weight of 311.25 g/mol. It is a derivative of 2,4-dinitrophenylhydrazine and is widely used in scientific research. TNPH is a versatile compound with a range of applications in biochemistry, pharmacology, and analytical chemistry. In
Mécanisme D'action
TNPH reacts with carbonyl compounds to form a stable hydrazone derivative. The reaction is specific for aldehydes and ketones and does not react with other functional groups. The reaction is reversible and can be used to determine the concentration of carbonyl compounds in a sample.
Biochemical and Physiological Effects
TNPH has no known biochemical or physiological effects. It is not a drug and is not used for therapeutic purposes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TNPH in lab experiments are its specificity for aldehydes and ketones, its stability, and its ease of use. TNPH is a relatively inexpensive reagent and is readily available. The limitations of using TNPH are that it requires a catalyst for synthesis, and it is not suitable for the determination of carbonyl compounds in the presence of other functional groups.
Orientations Futures
There are several future directions for the use of TNPH in scientific research. One area of research is the study of protein carbonylation in aging and disease. TNPH can be used to determine the concentration of carbonyl compounds in biological samples, which can be correlated with disease progression. Another area of research is the development of new catalysts for the synthesis of TNPH. New catalysts could improve the yield and purity of TNPH and reduce the environmental impact of the synthesis process. Finally, TNPH could be used in the development of new analytical methods for the determination of carbonyl compounds in complex samples such as food and environmental samples.
Conclusion
In conclusion, TNPH is a versatile compound with a range of applications in scientific research. Its specificity for aldehydes and ketones makes it a useful tool in the determination of carbonyl compounds. TNPH has no known biochemical or physiological effects and is not used for therapeutic purposes. The future directions for the use of TNPH in scientific research include the study of protein carbonylation in aging and disease, the development of new catalysts for the synthesis of TNPH, and the development of new analytical methods for the determination of carbonyl compounds in complex samples.
Méthodes De Synthèse
TNPH can be synthesized by reacting 2,4-dinitrophenylhydrazine with 5-nitro-2-thiophenecarbaldehyde in the presence of a catalyst. The reaction yields TNPH as a yellow crystalline powder. The purity of TNPH can be improved by recrystallization.
Applications De Recherche Scientifique
TNPH is widely used in scientific research as a reagent for the determination of carbonyl compounds. It is used in the analysis of aldehydes and ketones in biological fluids, food, and environmental samples. TNPH is also used in the determination of carbonyl compounds in pharmaceuticals and cosmetics. It is a useful tool in the study of protein carbonylation, a process involved in aging and various diseases.
Propriétés
IUPAC Name |
2,4-dinitro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O6S/c17-14(18)7-1-3-9(10(5-7)15(19)20)13-12-6-8-2-4-11(23-8)16(21)22/h1-6,13H/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDVTDLVLVWIFM-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5831771.png)

![1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5831791.png)

![4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5831802.png)

![ethyl 5-(aminocarbonyl)-2-[(dichloroacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5831813.png)
![isobutyl {5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5831821.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5831832.png)
![2-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5831848.png)
![3,4-dichloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide](/img/structure/B5831852.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)